molecular formula C16H22F3N3O B15112611 2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine

2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine

Cat. No.: B15112611
M. Wt: 329.36 g/mol
InChI Key: NDQYAMWGCORCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an ether linkage to a cyclohexylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4-(trifluoromethyl)pyrimidine.

    Ether Formation: The ether linkage is formed by reacting the pyrimidine core with 1-cyclohexylpiperidin-4-ol under suitable conditions, often involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine moiety can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the piperidine moiety.

Scientific Research Applications

2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Uniqueness

2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of a trifluoromethyl-substituted pyrimidine core and a cyclohexylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H22F3N3O

Molecular Weight

329.36 g/mol

IUPAC Name

2-(1-cyclohexylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H22F3N3O/c17-16(18,19)14-6-9-20-15(21-14)23-13-7-10-22(11-8-13)12-4-2-1-3-5-12/h6,9,12-13H,1-5,7-8,10-11H2

InChI Key

NDQYAMWGCORCJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.